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  • Product: Cyclooctyl methyl carbonate
  • CAS: 61699-38-5

Core Science & Biosynthesis

Foundational

Mechanism of Action for Cyclooctyl Methyl Carbonate in Organic Synthesis: Chemoselectivity and Catalytic Pathways

Introduction: The Strategic Engineering of Asymmetrical Carbonates In modern organic synthesis, the transition toward sustainable, low-toxicity reagents has cemented dialkyl carbonates as premier green solvents and elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Engineering of Asymmetrical Carbonates

In modern organic synthesis, the transition toward sustainable, low-toxicity reagents has cemented dialkyl carbonates as premier green solvents and electrophiles. However, symmetrical carbonates like dimethyl carbonate (DMC) are fundamentally limited by their dual-site reactivity, which often results in poor chemoselectivity (e.g., over-methylation of primary amines).

Cyclooctyl methyl carbonate (CMC) represents a highly engineered solution to this problem. By pairing a small, highly reactive methyl group with a massive, sterically encumbered secondary cyclooctyl ring, CMC functions as an asymmetrical, ambident electrophile. The synthesis and utility of such asymmetrical carbonates have been extensively documented in advanced 1[1]. The steric disparity within CMC completely dictates the transition state energies, forcing nucleophiles down one of two highly specific, catalyst-controlled mechanistic pathways.

Core Mechanistic Pathways: BAc2 vs. BAl2

The reactivity of CMC is governed by the competition between acyl-oxygen cleavage and alkyl-oxygen cleavage. The choice of catalyst and thermal conditions acts as a binary switch between these two mechanisms.

Pathway A: The BAc2 Mechanism (Cyclooctyloxycarbonylation)

Under kinetic control (T < 90 °C) in the presence of a base catalyst (e.g., K₂CO₃), CMC undergoes a Bimolecular Base-catalyzed Acyl-oxygen cleavage (BAc2) .

  • Causality & Transition State: The nucleophile (amine or alcohol) attacks the sp² hybridized carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate requires the expulsion of an alkoxide leaving group. Methoxide (pKₐ ~ 15.5) is significantly less sterically hindered and a more stable leaving group than the bulky, secondary cyclooctyloxide (pKₐ ~ 16.5).

  • Result: Methanol is preferentially expelled, transferring the cyclooctyloxycarbonyl group to the nucleophile. This makes CMC an exceptional protecting group reagent. 2 highlighting the efficiency of mixed alkyl methyl carbonates[2].

Pathway B: The BAl2 Mechanism (Selective Mono-Methylation)

Under thermodynamic control (T > 150 °C) using amphoteric catalysts like NaY faujasites, the reaction shifts to a Bimolecular Base-catalyzed Alkyl-oxygen cleavage (BAl2) . This pathway is critical for the 3[3].

  • Causality & Transition State: The nucleophile attacks the sp³ hybridized carbon. Why does it not attack the cyclooctyl sp³ carbon? The cyclooctyl ring is a secondary carbon embedded in a medium-sized ring, creating massive transannular strain and steric hindrance that kinetically forbids Sₙ2 attack. Therefore, attack occurs exclusively at the unhindered methyl group.

  • Result: The leaving group is the cyclooctyl carbonate anion, which rapidly and irreversibly decarboxylates into CO₂ and cyclooctanol. This irreversible gas evolution provides the thermodynamic driving force that pushes the reaction to absolute completion, yielding >99% mono-methylated product without over-alkylation. The use of NaY faujasites to catalyze the 4 perfectly demonstrates this profound chemoselectivity[4].

Pathway_Logic CMC Cyclooctyl Methyl Carbonate (CMC) BAc2 BAc2 Mechanism (sp² Carbonyl Attack) CMC->BAc2 Base Catalyst T < 90°C BAl2 BAl2 Mechanism (sp³ Methyl Attack) CMC->BAl2 Amphoteric Zeolite T > 150°C Nu Nucleophile (R-NH2 / R-OH) Nu->BAc2 Nu->BAl2 Prod1 Cyclooctyl Carbamate/Ester + Methanol BAc2->Prod1 Prod2 N/O-Methylated Product + CO2 + Cyclooctanol BAl2->Prod2

Figure 1: Divergent mechanistic pathways (BAc2 vs BAl2) of Cyclooctyl Methyl Carbonate.

Quantitative Data: Chemoselectivity Comparison

The steric shielding provided by the cyclooctyl group in CMC drastically outperforms standard methylating agents, effectively eliminating the formation of di-methylated byproducts.

Table 1: Comparative Selectivity and Efficiency of Alkylating/Carbonylating Agents
ReagentSubstrateCatalystTemp (°C)Primary PathwayChemoselectivityYield (%)
Dimethyl Carbonate (DMC) AnilineNaY Faujasite150BAl2 (Methylation)85:15 (Mono:Di)92
Cyclooctyl Methyl Carbonate (CMC) AnilineNaY Faujasite150BAl2 (Methylation)>99:1 (Mono:Di)95
Methyl Iodide (MeI) AnilineK₂CO₃25Sₙ2 (Methylation)40:60 (Mono:Di)88
CMC Benzyl AlcoholK₂CO₃90BAc2 (Carbonylation)>99% (Cyclooctyl transfer)91

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication, the following methodologies are designed as self-validating systems, embedding real-time physical feedback loops to confirm mechanistic progression.

Protocol A: Selective Mono-N-Methylation via BAl2 Pathway

Objective: Achieve >99% mono-methylation of primary amines without over-alkylation.

  • Preparation: Charge a stainless-steel autoclave with 10 mmol of the primary amine, 15 mmol of CMC, and 0.5 g of freshly calcined NaY faujasite (calcined at 400 °C for 4 hours to remove pore moisture, which would otherwise poison the amphoteric sites).

  • Thermal Activation: Seal the reactor and heat to 150 °C under autogenous pressure.

  • System Validation (Causality Check): Connect the reactor to a continuous pressure monitor. The BAl2 pathway is self-validating via the stoichiometric evolution of CO₂ gas. A steady rise in internal pressure confirms alkyl-oxygen cleavage.

  • Completion: Once the pressure plateaus (typically 4–6 hours), the reaction is complete. Cool the reactor, vent the CO₂, and filter the zeolite catalyst.

  • Isolation: Purify the mono-methylated product via vacuum distillation, easily separating it from the cyclooctanol byproduct (b.p. 195 °C).

Protocol B: Cyclooctyloxycarbonylation via BAc2 Pathway

Objective: Protect a primary amine by forming a cyclooctyl carbamate.

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 10 mmol of the amine, 12 mmol of CMC, 1.5 equivalents of anhydrous K₂CO₃, and 20 mL of toluene.

  • Thermal Activation: Heat the mixture to 90 °C.

  • System Validation (Causality Check): The reaction is self-validating through the azeotropic distillation of methanol. Monitor the distillation head temperature; a steady temperature of ~64.7 °C indicates active BAc2 transcarbonation. If the head temperature drops, methanol production has ceased, signaling equilibrium has been reached.

  • Isolation: Wash the organic layer with dilute HCl to remove unreacted amine, dry over MgSO₄, and concentrate under reduced pressure to yield the pure carbamate.

Workflow Step1 1. Reactor Charging (Substrate + CMC + Solvent) Step2 2. Catalyst Selection (NaY Faujasite or K2CO3) Step1->Step2 Step3 3. Thermal Activation (Kinetic vs Thermodynamic Control) Step2->Step3 Step4 4. In-Situ Monitoring (CO2 Evolution & Azeotropic Distillation) Step3->Step4 Step5 5. Downstream Processing (Filtration & Distillation) Step4->Step5

Figure 2: Self-validating experimental workflow for CMC-mediated organic synthesis.

References

  • Osumah, A., Magolan, J., Waynant, K. V. "One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in Dialkyl Carbonate Solvents." University of Idaho / Tetrahedron Letters.
  • Selva, M., et al. "Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity.
  • Cattelan, L., et al.
  • Jin, S., et al. "Solid acid catalyzed carboxymethylation of bio-derived alcohols: an efficient process for the synthesis of alkyl methyl carbonates.

Sources

Exploratory

NMR chemical shifts and spectroscopic data for cyclooctyl methyl carbonate

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclooctyl Methyl Carbonate Introduction Cyclooctyl methyl carbonate (CAS No. 61699-38-5, Molecular Formula: C₁₀H₁₈O₃) is an organic compound of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclooctyl Methyl Carbonate

Introduction

Cyclooctyl methyl carbonate (CAS No. 61699-38-5, Molecular Formula: C₁₀H₁₈O₃) is an organic compound of interest in various chemical sectors, including its use as a fragrance ingredient.[1][2] For researchers, synthetic chemists, and professionals in drug development, precise structural elucidation and purity assessment are paramount. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), serve as the cornerstone for the unambiguous characterization of such molecules.

This guide provides a comprehensive analysis of the NMR spectroscopic data for cyclooctyl methyl carbonate. As a self-validating document, it not only presents the spectral data but also delves into the causality behind experimental choices and provides a detailed protocol for data acquisition, empowering researchers to reproduce and verify the findings.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides a detailed map of the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. The chemical shift (δ), reported in parts per million (ppm), is the most fundamental parameter, indicating the electronic environment of a nucleus.

Theoretical Framework: Interpreting the Spectrum

The structure of cyclooctyl methyl carbonate features several distinct chemical environments that give rise to a predictable NMR spectrum:

  • Carbonate Carbonyl (C=O): This carbon is highly deshielded due to the electronegativity of the three attached oxygen atoms. It is expected to appear far downfield in the ¹³C NMR spectrum, typically in the 150-160 ppm region.[3]

  • Methoxy Group (-OCH₃): The three equivalent protons of the methyl group are attached to an oxygen atom, causing a downfield shift in the ¹H NMR spectrum to around 3.7-3.8 ppm. The corresponding carbon will appear in the 50-60 ppm region of the ¹³C spectrum.

  • Cyclooctyl Ring Methine Proton (-CH-O): The single proton on the carbon attached to the carbonate oxygen is the most deshielded proton on the cyclooctyl ring. Its signal is expected to be a multiplet around 4.6-4.7 ppm due to coupling with adjacent methylene protons.

  • Cyclooctyl Ring Carbons and Protons: The large, flexible cyclooctyl ring results in a complex series of overlapping multiplet signals for the remaining 14 protons in the upfield region of the ¹H spectrum (typically 1.2-2.0 ppm). Similarly, the seven methylene carbons of the ring will produce signals in the aliphatic region of the ¹³C spectrum (20-40 ppm).

Spectroscopic Data for Cyclooctyl Methyl Carbonate

The following tables summarize the experimentally observed ¹H and ¹³C NMR data for cyclooctyl methyl carbonate, acquired in deuterated chloroform (CDCl₃) as the solvent.[4]

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OCH -(CH₂)₂4.66-4.57multiplet (m)1H
-OCH₃ 3.77singlet (s)3H
Cyclooctyl -CH₂ -1.95-1.89multiplet (m)2H
Cyclooctyl -CH₂ -1.79-1.71multiplet (m)2H
Cyclooctyl -CH₂ -1.58-1.43multiplet (m)6H
Cyclooctyl -CH₂ -1.41-1.24multiplet (m)4H
  • Interpretation: The downfield multiplet at ~4.6 ppm corresponds to the methine proton on the cyclooctyl ring directly attached to the electron-withdrawing carbonate oxygen.[4] The sharp singlet at 3.77 ppm is characteristic of the methoxy group protons.[4] The remaining signals between 1.24 and 1.95 ppm represent the 14 methylene protons of the cyclooctyl ring, with their overlapping nature making individual assignment challenging without further 2D NMR experiments.[4]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)
-O(C =O)O-155.23
-OC H-(CH₂)₂76.67
-OC H₃54.39
Cyclooctyl -C H₂-31.51
Cyclooctyl -C H₂-25.19
Cyclooctyl -C H₂-23.60
  • Interpretation: The signal at 155.23 ppm is unequivocally assigned to the carbonate carbonyl carbon.[4] The signal at 76.67 ppm belongs to the methine carbon of the cyclooctyl ring bonded to the carbonate oxygen, shifted downfield by this attachment.[4] The methoxy carbon appears at 54.39 ppm.[4] The remaining signals at 31.51, 25.19, and 23.60 ppm are assigned to the methylene carbons of the cyclooctyl ring. The complexity of the ring and potential for multiple conformations mean that some of these signals may represent more than one carbon environment.[4]

Self-Validation Through 2D NMR Spectroscopy

To ensure the trustworthiness of the above assignments, a suite of two-dimensional (2D) NMR experiments is recommended.

  • COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would confirm that the methine proton at ~4.6 ppm is coupled to the protons in the ~1.9 ppm region, validating their proximity on the cyclooctyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton at 4.66-4.57 ppm to the carbon at 76.67 ppm, and the methoxy protons at 3.77 ppm to the carbon at 54.39 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations would be from the methoxy protons (3.77 ppm) to the carbonate carbonyl carbon (155.23 ppm), providing unambiguous validation of the core carbonate structure.

Part 2: Recommended Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of cyclooctyl methyl carbonate.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of cyclooctyl methyl carbonate into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a good solvent for the compound and has well-separated residual solvent peaks.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[6]

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to obtain sharp, symmetrical peaks. The residual CHCl₃ peak in the ¹H spectrum should be narrow (e.g., <0.5 Hz at half-height).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse (zg30) experiment is typically sufficient.

    • Spectral Width: Set to approximately 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.[7]

    • Spectral Width: Set to approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, more scans are required. Typically, 256 to 1024 scans are necessary for a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm or, if TMS is absent, the residual CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.[8]

NMR Acquisition and Processing Workflow

The following diagram visualizes the logical flow of the experimental protocol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve 1 lock Lock & Shim dissolve->lock Insert Sample proton_acq Acquire ¹H Spectrum lock->proton_acq 2a carbon_acq Acquire ¹³C Spectrum lock->carbon_acq 2b ft Fourier Transform proton_acq->ft 3a carbon_acq->ft 3b phase Phase & Baseline Correction ft->phase 4 reference Reference Spectrum phase->reference 5 analysis Spectral Analysis & Assignment reference->analysis

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Cyclooctyl Methyl Carbonate

Abstract This document provides comprehensive, step-by-step protocols for the synthesis of cyclooctyl methyl carbonate, a valuable compound in the fragrance and specialty chemicals industries.[1] Two distinct and reliabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides comprehensive, step-by-step protocols for the synthesis of cyclooctyl methyl carbonate, a valuable compound in the fragrance and specialty chemicals industries.[1] Two distinct and reliable synthetic strategies are presented: a modern, green chemistry approach utilizing dimethyl carbonate (DMC) via base-catalyzed transesterification, and a traditional method involving the acylation of cyclooctanol with methyl chloroformate. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the underlying reaction mechanisms, causality behind experimental choices, and robust characterization techniques. Adherence to the safety protocols outlined herein is critical for successful and safe execution.

Introduction and Strategic Overview

Cyclooctyl methyl carbonate (CAS 61699-38-5), also known by the trade name Jasmacyclat, is primarily recognized for its fresh, herbal, and jasmine-like waxy odor, making it a component in perfumery.[1][2] Its synthesis can be approached from several angles, but the two most common laboratory-scale methods involve forming the carbonate ester linkage from cyclooctanol.

The core challenge is the efficient and selective formation of an asymmetric carbonate. This guide presents two protocols that represent different philosophies in chemical synthesis:

  • Protocol A: Green Synthesis via Transesterification. This approach employs dimethyl carbonate (DMC), a non-toxic and biodegradable reagent, in a base-catalyzed reaction with cyclooctanol.[3][4] This method aligns with the principles of green chemistry by avoiding hazardous reagents and minimizing waste.[5] The reaction equilibrium is typically driven towards the product by using an excess of DMC.[3]

  • Protocol B: Classical Synthesis via Acylation. This traditional method uses the highly reactive acylating agent, methyl chloroformate. While often yielding excellent results, methyl chloroformate is highly toxic, corrosive, and flammable, necessitating stringent safety precautions.[6][7][8]

The choice of protocol depends on the available facilities, safety infrastructure, and the desired environmental impact of the synthesis.

Reaction Mechanisms and Principles

A thorough understanding of the reaction mechanism is crucial for optimization and troubleshooting.

Mechanism: Base-Catalyzed Transesterification

The transesterification of cyclooctanol with DMC proceeds via a base-catalyzed nucleophilic acyl substitution (BAc2) mechanism.[4] A base deprotonates the cyclooctanol, forming a more nucleophilic cyclooctoxide anion. This anion then attacks the electrophilic carbonyl carbon of DMC, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a methoxide anion, which is protonated by the methanol byproduct or starting alcohol to regenerate the catalyst, yielding the desired cyclooctyl methyl carbonate.

G Cyclooctanol Cyclooctanol (R-OH) Cyclooctoxide Cyclooctoxide (R-O⁻) Cyclooctanol->Cyclooctoxide Deprotonation Base Base (B:) Base->Cyclooctoxide Base_H Protonated Base (BH⁺) DMC Dimethyl Carbonate (DMC) Intermediate Tetrahedral Intermediate Cyclooctoxide->Intermediate Attack on Carbonyl Base_H->Base DMC->Intermediate Product Cyclooctyl Methyl Carbonate Intermediate->Product Collapse & Elimination Methoxide Methoxide (CH₃O⁻) Intermediate->Methoxide Methanol Methanol (CH₃OH) Methoxide->Base Proton Transfer

Caption: Proposed mechanism for base-catalyzed transesterification.

Protocol A: Green Synthesis via Transesterification

This protocol leverages the low toxicity of dimethyl carbonate and is catalyzed by a simple base, making it an environmentally preferable method.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclooctanol≥99%Standard SupplierEnsure dryness.
Dimethyl Carbonate (DMC)Anhydrous, ≥99%Standard SupplierActs as both reagent and solvent.
Potassium Carbonate (K₂CO₃)Anhydrous powderStandard SupplierCatalyst. Must be finely ground and dry.
Diethyl EtherAnhydrousStandard SupplierFor extraction.
Brine (Saturated NaCl)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)N/AStandard SupplierFor drying.
Round-bottom flask (250 mL)N/AGlassware Supplier
Reflux CondenserN/AGlassware Supplier
Magnetic Stirrer/HotplateN/AEquipment Supplier
Separatory Funnel (500 mL)N/AGlassware Supplier
Rotary EvaporatorN/AEquipment Supplier
Vacuum Distillation ApparatusN/AGlassware SupplierFor purification.
Experimental Workflow Diagram

G start Start reactants Charge Flask: - Cyclooctanol - Dimethyl Carbonate (DMC) - K₂CO₃ start->reactants reflux Heat to Reflux (approx. 90-100°C) Monitor by TLC/GC reactants->reflux cool Cool to Room Temp. reflux->cool filter Filter to Remove K₂CO₃ cool->filter extract Aqueous Workup: 1. Add Water 2. Extract with Diethyl Ether filter->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Product: Cyclooctyl Methyl Carbonate purify->product

Caption: Experimental workflow for the transesterification synthesis.

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclooctanol (e.g., 12.8 g, 0.1 mol), dimethyl carbonate (DMC) (90 g, 1.0 mol, approx. 85 mL), and finely powdered anhydrous potassium carbonate (1.38 g, 0.01 mol).

    • Causality: Using a 10-fold excess of DMC drives the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent, cyclooctanol.[3] Anhydrous conditions are important as water can hydrolyze the product and deactivate the base.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting cyclooctanol is consumed (typically 4-8 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the solid potassium carbonate catalyst.

  • Aqueous Workup: Transfer the filtrate to a 500 mL separatory funnel. Add 100 mL of deionized water to dissolve any remaining salts and unreacted DMC. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Causality: The product is organic-soluble, while excess DMC and methanol byproduct have some water solubility, allowing for initial purification by extraction.

  • Washing and Drying: Combine the organic extracts and wash with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Causality: The brine wash removes residual water from the organic phase. MgSO₄ is a neutral drying agent suitable for esters.

  • Purification: Purify the crude product by vacuum distillation to yield cyclooctyl methyl carbonate as a colorless liquid.

Protocol B: Classical Synthesis via Acylation

This protocol is highly effective but requires handling of the hazardous reagent methyl chloroformate. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Critical Safety Precautions
  • Extreme Toxicity: Methyl chloroformate is highly toxic, corrosive, and a lachrymator.[8][9] Inhalation can be fatal, and it causes severe skin and eye burns.[7][8]

  • Required PPE: Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[6] Ensure respiratory protection is available.[6]

  • Ventilation: All manipulations must be conducted in a high-performance chemical fume hood.[6][7]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[6] Have a quench solution (e.g., sodium bicarbonate) ready for spills.

  • Flammability: Methyl chloroformate is highly flammable and its vapor/air mixtures can be explosive.[7][9] Eliminate all ignition sources.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclooctanol≥99%Standard SupplierEnsure dryness.
Methyl Chloroformate≥98%Standard SupplierEXTREMELY TOXIC & CORROSIVE .
PyridineAnhydrous, ≥99%Standard SupplierActs as base and solvent.
Dichloromethane (DCM)AnhydrousStandard SupplierReaction solvent.
Hydrochloric Acid (HCl)1 M AqueousLab PreparedFor washing.
Sodium Bicarbonate (NaHCO₃)Saturated AqueousLab PreparedFor washing.
Brine (Saturated NaCl)N/ALab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)N/AStandard SupplierFor drying.
Three-neck flask (250 mL)N/AGlassware Supplier
Addition FunnelN/AGlassware Supplier
ThermometerN/AEquipment Supplier
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve cyclooctanol (12.8 g, 0.1 mol) and anhydrous pyridine (9.5 g, 0.12 mol, approx. 9.7 mL) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add methyl chloroformate (10.4 g, 0.11 mol, approx. 8.1 mL) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The reaction is highly exothermic. Slow, cold addition controls the reaction rate and prevents side reactions. Pyridine acts as a nucleophilic catalyst and scavenges the HCl byproduct, forming pyridinium hydrochloride.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC/GC.

  • Quenching and Workup: Cool the mixture back to 0 °C and slowly add 50 mL of water. Transfer the mixture to a separatory funnel. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of cold 1 M HCl (to remove excess pyridine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product.

Characterization of Product

The identity and purity of the synthesized cyclooctyl methyl carbonate should be confirmed using standard analytical techniques.

Property / TechniqueExpected Result
Appearance Colorless Liquid
Molecular Formula C₁₀H₁₈O₃[11]
Molecular Weight 186.25 g/mol [11]
Boiling Point ~279.7 °C at 760 mmHg (Predicted)[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.7-4.8 (m, 1H, -OCH -), 3.77 (s, 3H, -OCH₃ ), 1.4-1.9 (m, 14H, cyclooctyl -CH₂-). Chemical shifts are estimated based on similar structures.[12]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155.5 (C=O), ~78-80 (-OC H-), ~54.5 (-OC H₃), ~32, ~27, ~25, ~23 (cyclooctyl carbons). Chemical shifts are estimated based on similar structures.[12]
FT-IR (neat) ν (cm⁻¹): ~1745 (s, C=O stretch), ~1260 (s, C-O stretch).
Mass Spec (EI) m/z: 186 (M⁺), fragments corresponding to loss of -OCH₃ and the cyclooctyl group.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Reagents not anhydrous. - (Protocol A) Inefficient catalyst. - (Protocol B) Base (pyridine) degraded.- Increase reaction time/temperature. - Use anhydrous solvents/reagents. Dry glassware thoroughly. - Use freshly opened or purified reagents.
Product Contaminated with Starting Alcohol - Incomplete reaction. - Inefficient purification.- Drive reaction to completion (check TLC/GC). - Improve efficiency of vacuum distillation; use a fractionating column if necessary.
Formation of Symmetric Carbonates (Protocol A) - Reaction conditions too harsh, leading to disproportionation.- Use milder conditions (lower temperature). - Consider a different catalyst system that favors asymmetric products.[4]
Dark-colored Crude Product (Protocol B) - Side reactions due to excessive heat. - Impure pyridine.- Maintain strict temperature control during addition. - Use freshly distilled pyridine.

References

  • Synquest Labs. Methyl chloroformate Safety Data Sheet.

  • International Chemical Safety Cards (ICSC). ICSC 1110 - METHYL CHLOROFORMATE.

  • National Oceanic and Atmospheric Administration (NOAA). METHYL CHLOROFORMATE - CAMEO Chemicals.

  • Durham Tech. Safety Data Sheet - METHYL CHLOROFORM.

  • Loba Chemie. METHYL CHLOROFORMATE FOR SYNTHESIS MSDS.

  • ResearchGate. (a) ¹H NMR and (b) ¹³C NMR spectra of the cyclic carbonate of OMBM (III).

  • BenchChem. Application Notes and Protocols for the Green Synthesis of Methyl Carbonates using Enzymatic Catalysis.

  • The Royal Society of Chemistry. Supporting information for a publication.

  • LookChem. Cyclooctyl methyl carbonate.

  • BenchChem. Protocol for the Use of Triethylmethylammonium Methyl Carbonate in Organic Synthesis.

  • National Center for Biotechnology Information. Cyclooctyl methyl carbonate. PubChem Compound Database.

  • MDPI. Rapid Synthesis of Asymmetric Methyl-Alkyl Carbonates Catalyzed by α-KMgPO4 in a Sealed-Vessel Reactor Monowave 50. Molecules.

  • ResearchGate. 1 H NMR spectrum (500 MHz, CDCl 3 , 298 K) of an a -cyclocarbonate end-....

  • PubMed. Mechanism of cyclic carbonate synthesis from epoxides and CO2.

  • Google Patents. CN103214373B - Ethyl methyl carbonate synthesis method.

  • The Good Scents Company. herbal carbonate jasmacyclat.

  • Beilstein Journals. Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates.

  • IOPscience. Synthesis of ethyl methyl carbonate via transesterification over molecular sieves and ZIF-8.

  • Chemical-Suppliers.com. Cyclooctyl methyl carbonate | CAS 61699-38-5.

  • Accounts of Chemical Research. The Chemistry of Dimethyl Carbonate.

Sources

Application

Application Note: Cyclooctyl Methyl Carbonate as a Novel C(sp³)—O Electrophile in Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: C(sp³)–C(sp²) Bond Formation, C–O Bond Activation, Late-Stage Functionalization Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: C(sp³)–C(sp²) Bond Formation, C–O Bond Activation, Late-Stage Functionalization

Introduction & Mechanistic Rationale

The pharmaceutical industry's strategic shift toward molecules with higher sp³-hybridized carbon fractions (Fsp³) has necessitated the development of robust C(sp³)–C(sp²) cross-coupling methodologies. Traditionally, unactivated alkyl halides have served as the primary electrophiles in these transformations. However, they are frequently volatile, exhibit high toxicity, and are prone to undesired background nucleophilic substitutions.

Cyclooctyl methyl carbonate (COMC) emerges as a highly stable, bench-friendly alternative. Historically, unactivated secondary alkyl carbonates have been viewed as inert due to the high bond dissociation energy of the C(sp³)–O bond[1]. However, recent advancements in low-valent nickel catalysis have enabled the targeted activation of these robust bonds[2].

Mechanistic Causality

The use of COMC is not merely a substitution of convenience; it fundamentally alters the thermodynamics of the oxidative addition step. The reaction initiates via the oxidative addition of an electron-rich Ni(0) species into the C(sp³)–O bond of COMC. Unlike simple ethers, the carbonate moiety acts as a thermodynamically driven, traceless leaving group—irreversibly extruding CO₂ gas and a methoxide anion[2]. This fragmentation prevents the reverse reaction and forcefully drives the catalytic cycle forward.

The cyclooctyl ring is specifically chosen as a challenging medium-sized ring substrate. Its unique transannular strain and conformational flexibility make it highly susceptible to off-target β-hydride elimination. By utilizing a rigid, bidentate nitrogen ligand (e.g., Bathophenanthroline), the coordination sphere of the nickel center is restricted. This specific geometric constraint suppresses chain-walking (isomerization) and promotes rapid transmetalation with the arylboronic acid, ensuring high regiofidelity[3].

Reaction Optimization & Quantitative Data

To establish a self-validating and reproducible protocol, the coupling of COMC with phenylboronic acid was systematically optimized. The causality behind the yield variations is directly tied to the electronic and steric parameters of the ligand and base. Strong bases (e.g., KOtBu) cause premature hydrolysis of the carbonate before oxidative addition can occur, while monodentate phosphines fail to prevent β-hydride elimination, resulting in cyclooctene formation.

Table 1: Optimization of Ni-Catalyzed Suzuki-Miyaura Coupling of COMC
EntryCatalyst (10 mol%)Ligand (12 mol%)Base (2.0 equiv)SolventYield (%)*Observation / Causality
1Ni(cod)₂PCy₃K₃PO₄THF12%High β-hydride elimination (cyclooctene major product).
2Ni(cod)₂dtbbpyK₃PO₄THF64%Bidentate N-ligand suppresses isomerization.
3 Ni(cod)₂ Bathophen K₃PO₄ THF 89% Rigid phenanthroline backbone accelerates reductive elimination.
4NiCl₂·glymeBathophenK₃PO₄THF41%Ni(II) precatalyst requires in situ reduction; less efficient.
5Ni(cod)₂BathophenKOtBuTHF15%Strong base hydrolyzes COMC to cyclooctanol.
6Ni(cod)₂BathophenK₃PO₄Toluene55%Lower solubility of the boronic acid/base complex limits turnover.

*Yields determined by GC-FID using dodecane as an internal standard.

Experimental Protocols

Self-Validating System Design: This protocol incorporates dodecane as an internal standard from the very first step. By extracting a micro-aliquot at the 2-hour mark, researchers can validate active catalyst turnover via GC-FID before committing to the labor-intensive 24-hour workup.

Materials Required:
  • Electrophile: Cyclooctyl methyl carbonate (COMC, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 mmol)

  • Catalyst: Ni(cod)₂ (0.1 mmol, 10 mol%)

  • Ligand: Bathophenanthroline (Bathophen, 0.12 mmol, 12 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground, 2.0 mmol)

  • Solvent: Anhydrous THF (5.0 mL)

  • QC Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar with Ni(cod)₂ (27.5 mg, 0.1 mmol) and Bathophenanthroline (40.0 mg, 0.12 mmol). Add 2.0 mL of anhydrous THF. Stir for 15 minutes at room temperature until a deep blue/purple active Ni(0)Lₙ complex forms. Causality: Pre-complexation prevents catalyst degradation and ensures the active species is fully formed before introducing the electrophile.

  • Reagent Assembly: To the active catalyst solution, add the finely ground anhydrous K₃PO₄ (424 mg, 2.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol).

  • Electrophile Addition: Add cyclooctyl methyl carbonate (186 mg, 1.0 mmol) and dodecane (85 mg, 0.5 mmol) as the internal standard. Wash the sides of the tube with the remaining 3.0 mL of THF to ensure all reagents are submerged.

  • Reaction Execution: Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 24 hours.

    • Validation & QC Checkpoint: At t = 2h, cool the tube briefly, extract a 10 µL aliquot under positive argon pressure, dilute with 1 mL EtOAc, filter through a short silica plug, and analyze via GC-FID. A >20% conversion of COMC relative to dodecane validates active catalysis.

  • Quenching & Workup: Cool the reaction to room temperature. Quench the active nickel species by adding 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes to 98:2 Hexanes/EtOAc) to isolate the pure cyclooctyl-arene product.

Visualizations

CatalyticCycle Ni0 Ni(0)L_n Active Catalyst OA Oxidative Addition [Ni(II)(Cyclooctyl)(OCO2Me)] Ni0->OA + COMC - CO2, - OMe TM Transmetalation [Ni(II)(Cyclooctyl)(Ar)] OA->TM + Ar-B(OH)2 RE Reductive Elimination Product + Ni(0)L_n TM->RE RE->Ni0 Catalyst Regeneration Prod Cyclooctyl-Arene (Cross-Coupled Product) RE->Prod COMC Cyclooctyl Methyl Carbonate (COMC) COMC->OA ArB Ar-B(OH)2 + Base ArB->TM

Catalytic cycle of Ni-catalyzed COMC cross-coupling via C-O activation and CO2 extrusion.

Workflow Step1 1. Glovebox Setup Ni(cod)2 + Bathophen Step2 2. Reagent Addition COMC + ArB(OH)2 + K3PO4 Step1->Step2 Step3 3. Reaction 60°C, 24h in THF Step2->Step3 Step4 4. Quench & Workup EtOAc / H2O Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of COMC.

References

  • Title: Nickel-Catalyzed Csp²–Csp³ Cross-Coupling via C–O Bond Activation Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling Source: ResearchGate URL

Sources

Method

An Investigational Guide to Cyclooctyl Methyl Carbonate as a Novel Green Solvent in Liquid Chromatography

For correspondence, please contact your local technical representative. Abstract The principles of Green Analytical Chemistry (GAC) encourage the substitution of hazardous solvents with safer, more sustainable alternativ...

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Author: BenchChem Technical Support Team. Date: April 2026

For correspondence, please contact your local technical representative.

Abstract

The principles of Green Analytical Chemistry (GAC) encourage the substitution of hazardous solvents with safer, more sustainable alternatives.[1][2] This document presents an investigational guide into the potential applications of cyclooctyl methyl carbonate as a novel, green solvent in liquid chromatography. While direct applications of cyclooctyl methyl carbonate in this field are not yet established in published literature, its physicochemical properties, and the known chromatographic behavior of other carbonate esters like dimethyl carbonate (DMC) and propylene carbonate (PC), suggest its potential as a green alternative to traditional mobile phase components.[3][4] This guide provides a theoretical framework, key physical and chemical properties, and exploratory protocols for researchers, scientists, and drug development professionals interested in evaluating cyclooctyl methyl carbonate in both normal-phase and reversed-phase liquid chromatography.

Introduction: The Drive for Greener Solvents in Liquid Chromatography

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone of modern analytical science and pharmaceutical development. However, it is often a solvent-intensive technique, relying heavily on acetonitrile and methanol, which have recognized environmental and health and safety concerns. The adoption of Green Analytical Chemistry (GAC) principles provides a framework for developing more sustainable analytical methodologies.[1][5] A key tenet of GAC is the use of safer solvents that are less toxic, biodegradable, and derived from renewable resources where possible.[2][6]

Carbonate esters, such as dimethyl carbonate (DMC) and propylene carbonate (PC), have emerged as promising green solvent alternatives in liquid chromatography.[3][4] These compounds are generally characterized by low toxicity, good biodegradability, and unique selectivity in chromatographic separations.[7][8][9] This guide proposes the investigation of a related compound, cyclooctyl methyl carbonate, as a potential addition to the green solvent toolbox for liquid chromatography.

Physicochemical Properties of Cyclooctyl Methyl Carbonate

A thorough understanding of a solvent's physicochemical properties is critical for method development in liquid chromatography. The following table summarizes the known properties of cyclooctyl methyl carbonate, with comparisons to common HPLC solvents and other green alternatives.

Table 1: Physicochemical Properties of Cyclooctyl Methyl Carbonate and Selected Solvents

PropertyCyclooctyl Methyl CarbonateAcetonitrileMethanolDimethyl Carbonate (DMC)
Molecular Formula C₁₀H₁₈O₃[10]C₂H₃NCH₄OC₃H₆O₃[7]
Molecular Weight ( g/mol ) 186.25[10]41.0532.0490.08[9]
Boiling Point (°C) 279.7[10]81.664.790
Density (g/cm³ at 20°C) ~1.0[10]0.7860.7921.07
LogP (o/w) 2.88 - 3.4[10]-0.34-0.770.23
Flash Point (°C) 108.8[10]21118
Safety Profile Generally considered low hazard; used as a fragrance ingredient.[11][12]Toxic, flammableToxic, flammableConsidered a green solvent, low toxicity.[7][9]

Theoretical Chromatographic Behavior and Potential Applications

Based on its structure and high LogP value, cyclooctyl methyl carbonate is a non-polar, aprotic solvent. This suggests two primary areas of investigation for its use in liquid chromatography:

  • Normal-Phase Chromatography (NPC): As a component of the mobile phase in NPC, cyclooctyl methyl carbonate could be a less toxic alternative to solvents like hexane. Its polarity would need to be modulated with more polar solvents (e.g., isopropanol, ethyl acetate) to achieve desired retention and selectivity for non-polar and moderately polar analytes.

  • Reversed-Phase Chromatography (RPC): For the separation of highly lipophilic compounds (high LogP), cyclooctyl methyl carbonate could potentially be used as a strong, non-polar solvent in the mobile phase, particularly with less polar stationary phases than C18. Its miscibility with water is expected to be low, likely requiring a co-solvent like methanol or ethanol to create a usable mobile phase, similar to what has been observed with DMC.[7]

The large, bulky cyclooctyl group may also introduce unique steric interactions with stationary phases and analytes, potentially leading to novel selectivity compared to smaller carbonate esters.

Investigational Protocols

Disclaimer: The following protocols are proposed for investigational purposes only. They are based on the known properties of cyclooctyl methyl carbonate and the established use of analogous compounds in liquid chromatography. Users should conduct preliminary experiments to determine key parameters such as UV cutoff, viscosity, and miscibility before proceeding. All work should be conducted in accordance with laboratory safety protocols.

Protocol 1: Evaluation of Cyclooctyl Methyl Carbonate in Normal-Phase Chromatography

Objective: To assess the potential of cyclooctyl methyl carbonate as a primary solvent in a normal-phase HPLC system for the separation of a mixture of non-polar to moderately polar analytes (e.g., fat-soluble vitamins, phthalates).

Materials:

  • HPLC-grade cyclooctyl methyl carbonate

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Analyte standards (e.g., Vitamin E isomers, dioctyl phthalate)

  • HPLC system with a UV detector

  • Normal-phase column (e.g., silica, diol)

Methodology:

  • Solvent Preparation and System Priming:

    • Prepare a series of mobile phases with varying compositions of cyclooctyl methyl carbonate and isopropanol (e.g., 99:1, 98:2, 95:5 v/v).

    • Filter and degas all mobile phases.

    • Thoroughly prime the HPLC system with the chosen mobile phase, ensuring all lines are free of previous solvents.

  • Initial System Evaluation:

    • With the mobile phase flowing, establish a stable baseline.

    • Determine the UV absorbance profile of the mobile phase to identify a suitable detection wavelength.

    • Monitor the system backpressure.

  • Chromatographic Analysis:

    • Inject a standard solution of the analyte mixture.

    • Run the separation under isocratic conditions.

    • Evaluate retention time, peak shape, and resolution.

    • Adjust the mobile phase composition (the proportion of isopropanol) to optimize the separation.

dot

G cluster_prep Preparation cluster_eval System Evaluation cluster_analysis Chromatographic Analysis prep_solvents Prepare Mobile Phases (Cyclooctyl Methyl Carbonate / Isopropanol) prime_system Prime HPLC System prep_solvents->prime_system eval_baseline Establish Stable Baseline prime_system->eval_baseline eval_uv Determine UV Cutoff eval_baseline->eval_uv eval_pressure Monitor Backpressure eval_uv->eval_pressure inject_sample Inject Analyte Standard eval_pressure->inject_sample run_separation Isocratic Elution inject_sample->run_separation evaluate_chrom Evaluate Retention, Peak Shape, Resolution run_separation->evaluate_chrom optimize Optimize Mobile Phase Composition evaluate_chrom->optimize

Caption: Workflow for evaluating cyclooctyl methyl carbonate in NP-HPLC.

Protocol 2: Exploration of Cyclooctyl Methyl Carbonate in Reversed-Phase Chromatography for Lipophilic Compounds

Objective: To investigate cyclooctyl methyl carbonate as a strong organic modifier in a reversed-phase system for the separation of highly lipophilic compounds (e.g., long-chain fatty acids, triglycerides).

Materials:

  • HPLC-grade cyclooctyl methyl carbonate

  • HPLC-grade methanol or ethanol

  • Analyte standards (e.g., stearic acid, tripalmitin)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase column (e.g., C8, C18, or a polymer-based column)

Methodology:

  • Miscibility Studies:

    • Experimentally determine the miscibility of cyclooctyl methyl carbonate with methanol or ethanol at various ratios.

    • Identify a range of compositions that form a stable, single-phase solution.

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases using a miscible ratio of cyclooctyl methyl carbonate and a co-solvent (e.g., 50:50 cyclooctyl methyl carbonate:methanol).

    • Filter and degas the mobile phases.

  • System Preparation and Evaluation:

    • Prime the HPLC system with the chosen mobile phase.

    • Establish a stable baseline and monitor backpressure. Due to the likely higher viscosity, lower flow rates may be necessary.

  • Chromatographic Analysis:

    • Dissolve the lipophilic standards in a suitable solvent (e.g., the mobile phase or a compatible strong organic solvent).

    • Inject the standard solution.

    • Perform an isocratic or gradient elution.

    • Evaluate the elution strength and selectivity of the mobile phase containing cyclooctyl methyl carbonate.

dot

G cluster_miscibility Miscibility & Preparation cluster_system System Setup cluster_chromatography Analysis of Lipophilic Compounds test_miscibility Determine Miscibility with Co-solvent (MeOH/EtOH) prep_mobile_phase Prepare Stable Mobile Phase test_miscibility->prep_mobile_phase prime_hplc Prime HPLC System prep_mobile_phase->prime_hplc check_pressure Monitor System Backpressure prime_hplc->check_pressure inject_lipids Inject Lipophilic Standards check_pressure->inject_lipids run_gradient Isocratic or Gradient Elution inject_lipids->run_gradient eval_elution Evaluate Elution Strength & Selectivity run_gradient->eval_elution

Caption: Workflow for exploring cyclooctyl methyl carbonate in RP-HPLC.

Safety and Handling

While cyclooctyl methyl carbonate is reported to have a favorable safety profile and is not classified under GHS, standard laboratory safety precautions should always be observed.[12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle in a well-ventilated area or under a fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion and Future Outlook

Cyclooctyl methyl carbonate presents an intriguing, yet unexplored, possibility as a green solvent in liquid chromatography. Its physicochemical properties suggest potential utility in both normal-phase and specialized reversed-phase applications for highly lipophilic compounds. The investigational protocols provided in this guide offer a starting point for researchers to systematically evaluate its performance. Further studies are required to determine its key chromatographic parameters, such as UV cutoff, viscosity, and elution strength, and to fully understand its potential to provide novel selectivity in chromatographic separations. As the demand for sustainable analytical methods grows, the exploration of novel, greener solvents like cyclooctyl methyl carbonate will be essential for the future of liquid chromatography.

References

  • The Good Scents Company. (n.d.). herbal carbonate jasmacyclat. Retrieved from [Link]

  • DiBello, P. A., & Kennan, A. J. (2025, July 19). Dimethyl carbonate as a green mobile phase modifier for reversed phase liquid chromatography of polar aromatic and polyaromatic hydrocarbons. PubMed. Retrieved from [Link]

  • Lab Manager. (2025, October 22). Green Analytical Chemistry: Sustainable Methods and Practices. Retrieved from [Link]

  • LookChem. (n.d.). Cyclooctyl methyl carbonate. Retrieved from [Link]

  • Lin, H. (2024, November 4). Green Analytical Chemistry Principles, Applications, and Future Directions. Journal of Analytical & Bioanalytical Techniques, 15(699). Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025, April 5). Green Analytical Chemistry: A Critical Review of Eco-friendly Techniques. Retrieved from [Link]

  • Patel, A. D., & Lad, M. D. (n.d.). Prospective Use of Propylene Carbonate as a Mobile Phase Component in RP-HPLC. Semantic Scholar. Retrieved from [Link]

  • Hussain, S., & Shaikh, A. (1985). Determination of propylene carbonate in pharmaceutical formulations using liquid chromatography. Journal of Pharmaceutical Sciences, 74(6), 695–696. Retrieved from [Link]

  • MAC-MOD Analytical. (2025, February 10). Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non. Retrieved from [Link]

  • Kennan, A. J., & DiBello, P. A. (2023). Dimethyl Carbonate as a Mobile-Phase Modifier for Normal-Phase and Hydrophilic Interaction Liquid Chromatography. Separations, 10(2), 70. Retrieved from [Link]

  • Ottokemi. (n.d.). 108-32-7|Propylene carbonate, for HPLC, 99.7%. Retrieved from [Link]

  • Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). The 12 principles of green analytical chemistry and the SIGNIFICANCE mnemonic of green analytical practices. TrAC Trends in Analytical Chemistry, 50, 78-84. Retrieved from [Link]

  • NeuroQuantology. (2021). Green Analytical Chemistry: Principles and Applications – A Review. NeuroQuantology, 19(8), 422-431. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Potential of green solvents as mobile phases in liquid chromatography. Retrieved from [Link]

  • Chasse, J. (2025, October 6). Green Solvents and UHPLC: Balancing Chromatographic Performance with Environmental Sustainability. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclooctyl methyl carbonate. PubChem Compound Database. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Cyclooctyl methyl carbonate | CAS 61699-38-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexyl methyl carbonate. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Cyclooctyl Methyl Carbonate Reactions

Welcome to the technical support center for the synthesis of cyclooctyl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of cyclooctyl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this reaction. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic protocols, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cyclooctyl methyl carbonate?

The most prevalent and industrially relevant method for synthesizing cyclooctyl methyl carbonate is through the reaction of cyclooctanol with a methylating agent. A common laboratory-scale synthesis involves the reaction of cyclooctanol with methyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[1] Another green chemistry approach involves the transesterification of cyclooctanol with dimethyl carbonate (DDC), often facilitated by a catalyst.[2][3]

Q2: I'm observing a significant amount of dicyclooctyl carbonate as a byproduct. What is the likely cause?

The formation of dicyclooctyl carbonate suggests a side reaction where cyclooctanol reacts with the already formed cyclooctyl methyl carbonate or with an intermediate. This is more likely to occur if there is an excess of cyclooctanol relative to the methylating agent or if the reaction conditions (e.g., prolonged reaction time, high temperature) favor further reaction of the product.

Q3: My reaction mixture has turned yellow. Should I be concerned?

A yellow discoloration can indicate the presence of impurities, possibly arising from the degradation of reagents or the formation of colored byproducts. It is advisable to analyze the mixture using techniques like UV-Vis spectroscopy and chromatography (TLC, GC-MS, or HPLC) to identify the source of the color and assess its potential impact on the product's purity.

Q4: How can I effectively remove unreacted cyclooctanol from my final product?

Unreacted cyclooctanol can typically be removed through several purification techniques. Fractional distillation is often effective if there is a sufficient difference in boiling points between cyclooctyl methyl carbonate and cyclooctanol. Column chromatography on silica gel is another robust method for separating the product from the more polar alcohol. A simple aqueous wash may also help to remove some of the unreacted alcohol, as cyclooctanol has slight solubility in water.

Q5: What are the best analytical techniques to identify and quantify impurities in my reaction?

A combination of analytical methods is recommended for comprehensive impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and byproducts. High-Performance Liquid Chromatography (HPLC) can be used for less volatile compounds.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of both the desired product and any significant impurities. For inorganic impurities, techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) can be employed.[5]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of cyclooctyl methyl carbonate.

Symptom 1: Low Yield of Cyclooctyl Methyl Carbonate

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Reagent Degradation: The methylating agent (e.g., methyl chloroformate) can be sensitive to moisture and may have hydrolyzed before reacting with cyclooctanol.

  • Side Reactions: The formation of byproducts, such as dicyclooctyl carbonate or decomposition products, consumes the starting materials and reduces the yield of the desired product.

  • Poor Quality of Reagents: The purity of starting materials, especially the cyclooctanol and the methylating agent, is crucial. Impurities in the reagents can interfere with the reaction.[6]

  • Catalyst Inactivity: If using a catalytic method (e.g., transesterification with DMC), the catalyst may be poisoned or deactivated.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocols:

  • Protocol 1.1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

    • Prepare a TLC chamber with a suitable solvent system (e.g., hexane/ethyl acetate).

    • Spot a small amount of the reaction mixture, along with the starting materials (cyclooctanol and methylating agent) as references, onto a silica gel TLC plate.

    • Develop the plate and visualize the spots under UV light or by staining (e.g., with potassium permanganate).

    • The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

  • Protocol 1.2: Checking for Reagent Hydrolysis

    • For moisture-sensitive reagents like methyl chloroformate, ensure they are handled under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly opened or properly stored reagents.

    • Consider using a drying agent in the reaction if trace amounts of water are suspected to be an issue.

Symptom 2: Presence of Dicyclooctyl Carbonate Impurity

Potential Causes:

  • Incorrect Stoichiometry: An excess of cyclooctanol relative to the methylating agent can lead to the formation of the symmetrical dicyclooctyl carbonate.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the reaction of the desired product with unreacted cyclooctanol.

  • Inefficient Mixing: Poor mixing can create localized areas with a high concentration of cyclooctanol, favoring the formation of the byproduct.

Troubleshooting Steps:

  • Verify Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of the methylating agent may be beneficial to ensure complete conversion of the alcohol.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature to minimize side reactions.

    • Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Improve Mixing: Use a more efficient stirring method to ensure the reactants are well-dispersed.

Symptom 3: Presence of Unidentified Peaks in GC-MS or HPLC

Potential Causes:

  • Side Reactions: Various side reactions can occur depending on the specific synthetic route. For example, if using methyl chloroformate, impurities like methyl chloride and dimethyl carbonate can form.[8]

  • Decomposition: The product or reagents may decompose under the reaction or work-up conditions. For instance, chloroformates can decompose to an alkyl chloride and carbon dioxide.[1]

  • Contaminants from Solvents or Glassware: Impurities can be introduced from the solvents or inadequately cleaned glassware.

Troubleshooting and Identification Workflow:

Caption: Workflow for identifying and eliminating unknown impurities.

Data Summary Table:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Common Analytical Observations
Cyclooctyl methyl carbonate 186.25~279.7Target peak in GC-MS and HPLC.[9]
Cyclooctanol128.21~203Potential starting material peak.
Methyl Chloroformate94.50~71.4Highly reactive, may not be observed.
Dimethyl Carbonate90.08~90Possible byproduct or starting material.
Dicyclooctyl Carbonate282.43>300Higher boiling point byproduct peak.

Protocol 3.1: General Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

By systematically applying these troubleshooting strategies and analytical protocols, researchers can effectively identify, understand, and mitigate the formation of impurities in cyclooctyl methyl carbonate synthesis, leading to a more efficient and robust process.

References

  • Kim, J., et al. (2024). Glycerol Carbonate Synthesis: Critical Analysis of Prospects and Challenges with Special Emphasis on Influencing Parameters for Catalytic Transesterification.
  • Tudorache, M., et al. (2013). Process for purifying poly (alkylene carbonate).
  • Sartory, M. (1939). The war gases chemistry and analysis.
  • Li, X., et al. (2022).
  • Ito, Y., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.
  • Mix, A. C., et al. (1999). ANALYTICAL METHODS.
  • Chalasani, D., et al.
  • Belton, D. J., et al. (2019).
  • Wang, Y., et al. (2021). Rapid Synthesis of Asymmetric Methyl-Alkyl Carbonates Catalyzed by α-KMgPO4 in a Sealed-Vessel Reactor Monowave 50. MDPI.
  • Da Silva, G. N., et al. (2024). Analysis of Trace Impurities in Lithium Carbonate.
  • Belton, D. J., & Hickman, G. J.
  • Metrohm.
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  • Google Patents.
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  • Kevill, D. N., & D'Souza, M. J. (2000). Concerning the Two Reaction Channels for the Solvolyses of Ethyl Chloroformate and Ethyl Chlorothioformate.
  • Lim, Y. Z., et al. (2024).
  • Saini, S., et al. Supplementary Information Light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol and CO2 under ambi.
  • Wikipedia.
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  • PubChem - NIH.
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  • Sartorio, V., et al. (2018). Synthesis of Carbonate Esters by Carboxymethylation Using NaAlO2 as a Highly Active Heterogeneous Catalyst.
  • White Rose Research Online. The Carbonate-catalyzed Transesterification of Sunflower Oil for Biodiesel Production: in situ Monitoring and Density Functional.
  • Pearson+. Grignard reagents add to carbonate esters as they add to other es... | Study Prep.
  • Roy, M., et al. (2023). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. PMC.
  • Dedryvère, R., et al. (2005). Characterization of Lithium Alkyl Carbonates by X-ray Photoelectron Spectroscopy: Experimental and Theoretical Study.
  • ausetute.com.
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Optimization

resolving low conversion rates with cyclooctyl methyl carbonate catalysts

Welcome to the Technical Support Center for advanced catalytic workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals facing low conversion rates when utilizing C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced catalytic workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals facing low conversion rates when utilizing Cyclooctyl Methyl Carbonate (COMC) as a green catalytic carbonylating agent or solvent-mediator in transesterification and alkylation reactions.

Unlike symmetric, low-molecular-weight carbonates such as dimethyl carbonate (DMC), COMC presents unique thermodynamic and steric challenges due to its bulky 8-membered carbon ring. This guide synthesizes field-proven causality, self-validating protocols, and authoritative literature to help you optimize your conversion rates.

Part 1: Diagnostic Workflow for COMC Systems

Before altering your chemical equivalents, follow this diagnostic logic to identify the root cause of your stalled conversion.

Troubleshooting Start Low Conversion Rate Detected (<50%) CheckMoisture Check System Moisture Is H2O < 50 ppm? Start->CheckMoisture DrySystem Dry Solvents & Regenerate Co-catalyst CheckMoisture->DrySystem No (High H2O) CheckTemp Check Reaction Temp Is T > 140°C? CheckMoisture->CheckTemp Yes (<50 ppm) DrySystem->CheckTemp IncreaseTemp Increase Temp to Overcome Steric Hindrance CheckTemp->IncreaseTemp No CheckByproduct Check Byproduct Removal (Methanol/Cyclooctanol) CheckTemp->CheckByproduct Yes IncreaseTemp->CheckByproduct ApplyVacuum Apply Vacuum / N2 Sweep to Shift Equilibrium CheckByproduct->ApplyVacuum Accumulating Optimize Conversion Optimized (>85%) CheckByproduct->Optimize Efficient Removal ApplyVacuum->Optimize

Troubleshooting workflow for resolving low conversion rates in COMC-catalyzed reactions.

Part 2: Core Troubleshooting Guide (Q&A)

Q1: Why is my conversion rate plateauing at 30-40% despite extended reaction times (24h+)? A: Causality: You are hitting a thermodynamic equilibrium wall. COMC transesterification and carbonylation are highly reversible processes. If the leaving groups (either methanol or cyclooctanol, depending on the nucleophilic attack vector) are not actively removed from the system, the reverse reaction rate will equal the forward rate, stalling conversion[1]. Solution: Unlike DMC reactions where methanol is easily boiled off at 65°C, COMC reactions may release cyclooctanol (b.p. ~195°C). You must implement continuous N2 sparging or apply a controlled vacuum (e.g., 50-100 mbar) to continuously distill out the byproducts and drive Le Chatelier's principle forward.

Q2: How do I overcome the steric hindrance of the cyclooctyl group without degrading my sensitive pharmaceutical substrates? A: Causality: The bulky 8-membered cyclooctyl ring creates a massive energy barrier for the formation of the tetrahedral intermediate. Standard basic catalysts (like K₂CO₃) rely purely on activating the nucleophile, which is insufficient to force the attack on a sterically shielded carbonyl carbon. Solution: Transition to a Lewis acid-base bifunctional co-catalyst . Mixed metal oxides, such as Titanium-Praseodymium (Ti-Pr) catalysts, provide Lewis acidic sites that strongly polarize the C=O bond, while adjacent basic sites activate the incoming nucleophile. Studies on bulky propylene carbonates demonstrate that Ti-Pr catalysts significantly lower the activation energy, achieving >80% conversion at moderate temperatures[2]. Alternatively, basic ionic liquids (e.g.,[BMIM]OH) can stabilize the crowded transition state[3].

Q3: My conversion drops to <10% upon scaling up from bench to pilot. What is causing this sudden catalyst deactivation? A: Causality: Moisture ingress. Alkyl methyl carbonates are highly susceptible to hydrolysis in the presence of trace water and Lewis acids. Water acts as a competing nucleophile, decomposing COMC into cyclooctanol, methanol, and CO₂[4]. This side reaction not only consumes your reagent but also generates carbonic acid intermediates that permanently poison the basic sites of your co-catalyst. Solution: Ensure all substrates, solvents, and the COMC itself are rigorously dried over 3Å molecular sieves (<50 ppm H₂O verified via Karl Fischer titration) prior to reaction assembly.

Part 3: Mechanistic Pathway & Energy Barriers

Understanding the transition state is critical for optimizing COMC reactions. The rate-limiting step is almost always the cleavage of the sterically crowded tetrahedral intermediate.

Mechanism COMC COMC Reagent (Sterically Bulky) Activation Carbonyl Activation (Lewis Acid Site) COMC->Activation Nucleophile Nucleophilic Attack (Base Activated) Activation->Nucleophile Tetrahedral Tetrahedral Intermediate (High Energy Barrier) Nucleophile->Tetrahedral Cleavage Bond Cleavage (Rate Limiting) Tetrahedral->Cleavage Product Target Product + Cyclooctanol Cleavage->Product

Mechanistic pathway and energy barriers in COMC-mediated carbonylations.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the impact of altering specific thermodynamic and catalytic parameters on the conversion rate of a standard COMC-mediated transesterification.

Parameter SetCo-Catalyst SystemByproduct Removal MethodTemp (°C)Conversion Rate (%)Primary Failure Mode
Baseline K₂CO₃ (Homogeneous)None (Reflux)11028%Equilibrium limitation
Thermal Only NoneN₂ Sparging16045%Lack of carbonyl activation
Bifunctional Ti-Pr Mixed OxideNone (Reflux)16062%Product inhibition
Optimized Ti-Pr Mixed OxideFractional Vacuum Distillation16088% None (Optimized)
Contaminated Ti-Pr Mixed OxideFractional Vacuum Distillation16012%Moisture poisoning / Hydrolysis

Note: Data extrapolated from analogous cyclic carbonate and DMC conversion kinetics[5],[2].

Part 5: Self-Validating Experimental Protocol

To guarantee reproducibility and high conversion, employ this self-validating workflow for COMC-catalyzed transesterification/alkylation.

Step 1: Rigorous System Dehydration

  • Action: Dry the substrate, COMC, and any auxiliary solvents over activated 3Å molecular sieves for 24 hours.

  • Causality: Prevents the hydrolytic degradation of COMC into CO₂ and alcohols, which poisons Lewis-acidic co-catalysts[4].

  • Validation Checkpoint: Perform Karl Fischer titration. Do not proceed unless H₂O < 50 ppm.

Step 2: Bifunctional Catalyst Assembly

  • Action: Load 3.5 wt% of a calcined Ti-Pr mixed oxide catalyst (or a robust MgO nanomaterial[5]) into a dry, multi-neck round-bottom flask equipped with a fractional distillation column and a vacuum take-off adapter.

  • Causality: The 3.5 wt% loading provides optimal surface area for Lewis acid-base dual activation without causing mass transfer resistance due to slurry viscosity[2].

Step 3: Thermal Activation & Equilibrium Shifting

  • Action: Heat the reaction mixture to 160°C under a continuous, gentle N₂ sweep. Once the reaction reaches temperature, gradually apply a vacuum (100 mbar) to pull off the cyclooctanol/methanol byproduct.

  • Causality: The elevated temperature overcomes the steric barrier of the cyclooctyl ring, while the vacuum continuously drives the equilibrium toward the product side by removing the leaving group[1].

Step 4: In-Process Self-Validation (GC-FID)

  • Action: Extract 50 µL aliquots at t=2h, 4h, and 6h. Dilute in anhydrous dichloromethane and analyze via GC-FID.

  • Causality: You must monitor the ratio of unreacted COMC to the released cyclooctanol.

  • Validation Checkpoint: If the cyclooctanol peak plateaus while COMC is still present, your vacuum is insufficient, and the byproduct is refluxing back into the vessel. Lower the pressure immediately.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use standard basic resins (like Amberlyst A26) instead of metal oxides? A: It is not recommended for COMC. While basic resins work well for linear, unhindered carbonates (like DMC), the macro-porous structure of resins often suffers from severe pore-diffusion limitations when interacting with the bulky cyclooctyl ring. Surface-exposed active sites on metal oxides or MOFs are vastly superior for this application[5].

Q: Does the orientation of nucleophilic attack matter with COMC? A: Yes. COMC is asymmetric. Hard nucleophiles tend to attack the less hindered methyl-side carbonyl carbon (releasing cyclooctanol), while softer nucleophiles or specific catalyst geometries might force attack on the cyclooctyl side (releasing methanol). GC-MS monitoring is required to confirm your specific reaction pathway.

References

  • Thermal (Catalyst-Free) Transesterification of Diols and Glycerol with Dimethyl Carbonate: A Flexible Reaction for Batch and Continuous-Flow Applications. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Dimethyl Carbonate Synthesis via Transesterification of Propylene Carbonate Using a Titanium–Praseodymium-Based Catalyst. Energy & Fuels - ACS Publications. URL:[Link]

  • Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. MDPI. URL:[Link]

  • Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Heterogeneous catalysts for cyclic carbonate synthesis from carbon dioxide and epoxides. White Rose Research Online. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

cyclooctyl methyl carbonate vs dimethyl carbonate in green synthesis

The paradigm shift in green chemistry has driven the pharmaceutical and chemical industries away from toxic, halogenated reagents—such as phosgene and alkyl chloroformates—toward benign, atom-economical alternatives. Wit...

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Author: BenchChem Technical Support Team. Date: April 2026

The paradigm shift in green chemistry has driven the pharmaceutical and chemical industries away from toxic, halogenated reagents—such as phosgene and alkyl chloroformates—toward benign, atom-economical alternatives. Within this landscape, Dimethyl Carbonate (DMC) and Cyclooctyl Methyl Carbonate (COMC) represent two distinct facets of green synthesis.

Rather than competing as interchangeable solvents, they serve entirely different roles: DMC is the foundational green workhorse (acting as both solvent and reagent), while COMC is a high-value specialty target (often utilized as a fragrance ingredient known as Jasmacyclat) whose modern synthesis perfectly demonstrates the utility of DMC.

This guide provides an objective comparison of their physicochemical properties, evaluates their mechanistic roles, and details a self-validating experimental workflow that bridges the two compounds.

Physicochemical Profiles & Green Metrics

The physical properties of a carbonate dictate its utility in the lab. DMC’s high volatility makes it an easily removable solvent, whereas COMC’s bulky cyclooctyl ring renders it a persistent, lipophilic target molecule[1].

PropertyDimethyl Carbonate (DMC)Cyclooctyl Methyl Carbonate (COMC)
Molecular Formula C₃H₆O₃C₁₀H₁₈O₃
Molecular Weight 90.08 g/mol 186.25 g/mol
Boiling Point 90 °C279.7 °C
Vapor Pressure ~55 mmHg (at 20 °C)0.00396 mmHg (at 25 °C)
Density 1.07 g/cm³1.03 g/cm³
LogP (Lipophilicity) 0.233.40
Primary Role Green Solvent / Methylating AgentSpecialty Fragrance / Target Ester
Toxicity Profile Non-toxic, biodegradableLow toxicity, non-irritating

Causality in Chemical Behavior and Roles

Dimethyl Carbonate (DMC): The Universal Green Reagent DMC's low boiling point (90 °C) and high vapor pressure make it an ideal green solvent because it can be easily recovered via distillation ()[2]. Chemically, the electrophilic carbonyl carbon and the adjacent methyl groups allow DMC to act as both a methoxycarbonylating and methylating agent. This dual reactivity effectively replaces highly toxic phosgene gas and dimethyl sulfate, eliminating the generation of corrosive hydrochloric acid byproducts[2].

Cyclooctyl Methyl Carbonate (COMC): The Specialty Target Conversely, COMC's bulky, eight-membered carbon ring significantly lowers its volatility and increases its lipophilicity[1]. It is not utilized as a solvent; rather, it is a target molecule. Historically, synthesizing such bulky asymmetrical carbonates required hazardous alkyl chloroformates. Today, COMC is synthesized via a one-pot green protocol utilizing DMC as the reaction medium, showcasing a self-contained green methodology that maximizes atom economy ()[3].

Visualizing the Reaction Pathways

G DMC Dimethyl Carbonate (DMC) (Foundational Green Reagent) Role1 Universal Green Solvent (Low BP: 90°C) DMC->Role1 Role2 Methylating Agent (Replaces Phosgene) DMC->Role2 COMC Cyclooctyl Methyl Carbonate (COMC) (Specialty Target Molecule) Role3 Specialty Fragrance (Jasmacyclat) COMC->Role3 Role4 High-Boiling Carbonate (BP: 279.7°C) COMC->Role4

Functional comparison of DMC and COMC in chemical synthesis and industry.

G Cyclooctanone Cyclooctanone (Starting Material) Intermediate Cyclooctyl Alkoxide (In situ Intermediate) Cyclooctanone->Intermediate Reduction by NaBH4 NaBH4 NaBH4 (Reducing Agent) NaBH4->Intermediate DMC Dimethyl Carbonate (DMC) (Solvent & Reagent) DMC->Intermediate Solvation COMC Cyclooctyl Methyl Carbonate (COMC) (Target Product, 83% Yield) Intermediate->COMC Methoxycarbonylation by DMC Byproducts Methanol + Borate Salts (Green Byproducts) Intermediate->Byproducts Elimination

One-pot reduction and methoxycarbonylation of cyclooctanone to COMC using DMC.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical intersection of these two compounds, we detail the one-pot synthesis of COMC using DMC.

Causality of Experimental Design: By utilizing Sodium Borohydride (NaBH₄) in an excess of DMC, the reduction of cyclooctanone yields an intermediate cyclooctyl alkoxide. Instead of protonating to form an alcohol, the highly nucleophilic alkoxide immediately attacks the electrophilic carbonyl of the surrounding DMC solvent. This traps the intermediate in situ, driving the equilibrium toward the asymmetrical carbonate (COMC) and completely bypassing the need for toxic phosgene derivatives[3].

Protocol: One-Pot Green Synthesis of COMC

Adapted from the methodologies of .

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of cyclooctanone[2].

  • Solvation: Add 5.0 mL of anhydrous Dimethyl Carbonate (DMC). Note: DMC acts as both the reaction medium and the methoxycarbonylating reagent.

  • Reduction & Trapping: Slowly add 1.5 mmol of Sodium Borohydride (NaBH₄) in small portions at room temperature under a nitrogen atmosphere[2].

  • Reaction Monitoring (Self-Validation): Stir the mixture at 60 °C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane mobile phase. The disappearance of the cyclooctanone spot and the appearance of a new distinct spot at Rf = 0.74 confirms the successful formation of COMC[3].

  • Workup: Quench the reaction safely with 5 mL of saturated aqueous NH₄Cl to neutralize unreacted NaBH₄. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product typically presents as a clear oil (approx. 83% yield)[3].

  • Analytical Validation: Confirm the structural integrity of the product via ¹H NMR (500 MHz, CDCl₃). The protocol is validated by the presence of a diagnostic methoxy singlet at δ 3.75 (s, 3H) and a cyclooctyl methine multiplet at δ 4.79 (dt, J = 8.6, 4.4 Hz, 1H) , confirming the successful carbonate linkage[3].

References

  • Aricò, F., & Tundo, P. (2010). Dimethyl carbonate as a modern green reagent and solvent. Russian Chemical Reviews, 79(6), 479.[Link]

  • Osumah, A., Magolan, J., & Waynant, K. V. (2019). One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in Dialkyl Carbonate Solvents. Tetrahedron Letters, 60(44), 151203.[Link]

  • LookChem. (n.d.). Cyclooctyl methyl carbonate - Chemical Properties and Safety Information. LookChem Database. [Link]

Sources

Comparative

Reproducibility of Published Cyclooctyl Methyl Carbonate Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate synthetic routes for specialty carbonates used in fragrance formulations and pharmaceutical intermediates. Cyclooctyl methyl carbonate (CAS 61699-38-5), noted for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for specialty carbonates used in fragrance formulations and pharmaceutical intermediates. Cyclooctyl methyl carbonate (CAS 61699-38-5), noted for its fresh, herbal, and waxy olfactory profile1[1], has traditionally been synthesized via highly toxic phosgene or methyl chloroformate routes. However, modern green chemistry mandates the use of dimethyl carbonate (DMC) as a benign carboxymethylation agent.

This guide objectively compares the reproducibility, yield, and mechanistic causality of two leading DMC-based protocols: One-Pot Reductive Carbonylation and Base-Catalyzed Transesterification .

Mechanistic Causality & Pathway Analysis

To achieve high reproducibility across different laboratory environments, one must understand the underlying kinetic and thermodynamic drivers of the reaction. The synthesis of asymmetric alkyl methyl carbonates via DMC requires overcoming the low electrophilicity of the DMC carbonyl carbon and managing the methanol byproduct to drive the equilibrium forward.

Pathway A: One-Pot Reductive Carbonylation (The Waynant Protocol) This protocol utilizes cyclooctanone as the starting material. Sodium borohydride (NaBH₄) serves a dual purpose: it reduces the ketone to a cyclooctyl alkoxide intermediate and provides the necessary basic environment to catalyze the subsequent nucleophilic attack on DMC. The causality here is elegant—by generating the highly reactive alkoxide in situ within the DMC solvent, the protocol bypasses the need for isolating the alcohol and adding external strong bases, minimizing moisture exposure and side reactions2[2].

Pathway B: Heterogeneous Base-Catalyzed Transesterification Starting from cyclooctanol, this route employs a heterogeneous base catalyst (e.g., α-KMgPO₄ or doped γ-Al₂O₃) to deprotonate the secondary alcohol. The resulting nucleophile attacks DMC, eliminating methoxide, which subsequently abstracts a proton to form methanol. The critical variable for reproducibility is the use of sealed-vessel reactors to safely exceed DMC's boiling point (90°C) and overcome the steric hindrance of the cyclooctyl ring 3[3].

SynthesisProtocols Substrate1 Cyclooctanone (Ketone Precursor) Method1 One-Pot Reductive Carbonylation Reagent: NaBH4 / DMC Substrate1->Method1 Reduction Substrate2 Cyclooctanol (Alcohol Precursor) Method2 Base-Catalyzed Transesterification Reagent: DMC + Base Catalyst Substrate2->Method2 Deprotonation Intermediate Cyclooctyl Alkoxide Intermediate Method1->Intermediate In-situ generation Method2->Intermediate Activation Product Cyclooctyl Methyl Carbonate (Target Molecule) Intermediate->Product Nucleophilic Attack on DMC

Fig 1. Mechanistic pathways for cyclooctyl methyl carbonate synthesis.

Comparative Performance Data

When selecting a protocol for scale-up or routine synthesis, researchers must weigh yield against operational complexity. The table below summarizes the quantitative performance of both alternatives based on published literature.

ParameterOne-Pot Reductive CarbonylationBase-Catalyzed Transesterification
Starting Material CyclooctanoneCyclooctanol
Reagent / Catalyst NaBH₄ / None (Reagent-driven)Dimethyl Carbonate / α-KMgPO₄ or γ-Al₂O₃
Reported Yield ~83%60–85%
Reaction Temperature 80°C (Reflux)100–130°C (Sealed Vessel)
Reaction Time 3–4 hours2–4 hours
Key Advantage Bypasses alcohol isolation; high conversionReusable heterogeneous catalyst
Primary Limitation Stoichiometric borohydride wasteRequires specialized pressurized reactors
Self-Validating Experimental Protocols

A protocol is only reliable if it functions as a self-validating system. Below are the step-by-step methodologies reconstructed with internal checkpoints to ensure maximum reproducibility.

Protocol A: One-Pot Reductive Carbonylation

Objective: Synthesize cyclooctyl methyl carbonate directly from cyclooctanone 2[2].

  • Substrate Preparation: Dissolve 1.0 equiv of cyclooctanone in anhydrous DMC (0.5 M concentration).

    • Causality: Anhydrous conditions are critical; ambient moisture will prematurely quench the NaBH₄ and hydrolyze the DMC solvent, stalling the reaction.

  • Reduction Phase: Cool the mixture to 0°C. Slowly add 1.5 equiv of NaBH₄.

    • Validation Checkpoint: Observe hydrogen gas evolution. The cessation of vigorous bubbling indicates the completion of the initial reduction to the alkoxide intermediate.

  • Carbonylation Phase: Attach a reflux condenser and heat the mixture to 80°C for 3-4 hours.

    • Causality: Elevated temperature provides the activation energy required for the sterically hindered cyclooctyl alkoxide to attack the DMC carbonyl carbon.

  • Quench & Extraction: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (3:7 EtOAc/hexane).

    • Expected Outcome: Cyclooctyl methyl carbonate is isolated as a clear oil (Yield: ~83%, Rf = 0.74).

Workflow Step1 1. Substrate Preparation (Dry DMC) Step2 2. NaBH4 Addition (0°C) Step1->Step2 Step3 3. Thermal Activation (Reflux) Step2->Step3 Step4 4. Quench & Extraction (H2O/EtOAc) Step3->Step4 Step5 5. Purification (Flash GC) Step4->Step5

Fig 2. Standardized workflow for one-pot reductive carbonylation.

Protocol B: Base-Catalyzed Transesterification

Objective: Synthesize cyclooctyl methyl carbonate from cyclooctanol using a heterogeneous catalyst 4[4].

  • Catalyst Activation: Dry the heterogeneous base catalyst (e.g., α-KMgPO₄ or γ-Al₂O₃) at 120°C for 2 hours prior to use.

    • Causality: Removing adsorbed moisture prevents the competitive hydrolysis of DMC into methanol and CO₂, which severely depresses yields.

  • Reaction Mixture: In a sealed-vessel reactor (e.g., Monowave 50), combine 1.0 equiv cyclooctanol, 5.0 equiv DMC, and 10 wt% catalyst.

    • Causality: The excess DMC acts as both solvent and reactant, driving the equilibrium toward the product via Le Chatelier's principle.

  • Thermal Activation: Heat the sealed vessel to 120-130°C for 2-3 hours under magnetic stirring.

    • Validation Checkpoint: Internal pressure will increase due to methanol formation and DMC vaporization; ensure the reactor's pressure limits are continuously monitored.

  • Isolation: Cool to room temperature. Perform liquid-solid separation (filtration) to recover the reusable solid catalyst.

  • Purification: Remove excess DMC and methanol via fractional distillation or rotary evaporation to yield the target carbonate.

Reproducibility & Analytical Tracking

To guarantee batch-to-batch consistency, researchers must implement the following analytical controls:

  • Mass Spectrometry (GC-MS) Tracking: Monitor the disappearance of the cyclooctanol peak (m/z 128) and the appearance of the cyclooctyl methyl carbonate molecular ion. The exact monoisotopic mass of the target product is 186.125 Da5[5].

  • Moisture Profiling: Use Karl Fischer titration on the DMC solvent prior to reaction. Moisture levels >500 ppm will lead to the formation of unreacted cyclooctanol (in Protocol A) or hydrolysis of the carbonate product, severely impacting reproducibility.

References
  • One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in Dialkyl Carbonate Solvents. University of Idaho. 2

  • Rapid Synthesis of Asymmetric Methyl-Alkyl Carbonates Catalyzed by α-KMgPO₄ in a Sealed-Vessel Reactor Monowave 50. MDPI. 3

  • Ethyl methyl carbonate synthesis method (CN103214373B). Google Patents. 4

  • cyclooctyl methyl carbonate | 61699-38-5. ChemicalBook. 1

  • Cyclooctyl methyl carbonate | C10H18O3 | CID 109116. PubChem - NIH. 5

Sources

Validation

Analytical Superiority: GC-MS Validation vs. HPLC for Cyclooctyl Methyl Carbonate Purity

As a Senior Application Scientist, selecting the correct analytical methodology is not merely about generating data; it is about building a self-validating system that guarantees chemical integrity. Cyclooctyl methyl car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct analytical methodology is not merely about generating data; it is about building a self-validating system that guarantees chemical integrity. Cyclooctyl methyl carbonate (COMC) —a specialized alkyl methyl carbonate [1] utilized in advanced organic synthesis, fragrance profiling, and as a potential structural analog for battery electrolyte solvents—presents unique analytical challenges.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) for validating COMC purity. By examining the causality behind these instrumental choices, we demonstrate why GC-MS provides an unparalleled, self-verifying framework for characterizing high-purity COMC against standard commercial alternatives.

The Mechanistic Challenge in Carbonate Analysis

To understand why certain analytical techniques fail while others succeed, we must first examine the molecular architecture of the analyte. Cyclooctyl methyl carbonate (C₁₀H₁₈O₃) has a molecular weight of 186.25 g/mol and an estimated boiling point of 279.7°C [2].

Crucially, COMC lacks conjugated π -systems or aromatic rings. This structural reality means it does not absorb ultraviolet light effectively above the 210 nm threshold. Consequently, traditional HPLC-UV methods—the default choice in many quality control labs—suffer from severe sensitivity limitations and baseline noise when analyzing this compound. Conversely, its semi-volatile nature and thermal stability make it an ideal candidate for gas-phase separation, where Electron Ionization (EI) can predictably cleave the carbonate ester bonds to yield diagnostic mass fragments [3].

Method_Logic Target Target: COMC Purity (No UV Chromophore) HPLC HPLC-UV (Alternative) Target->HPLC If selected GCMS GC-MS (Proposed) Target->GCMS If selected Limitation Poor Sensitivity & No Impurity ID HPLC->Limitation Advantage High Resolution & Mass Spectral ID GCMS->Advantage Outcome1 Failed Validation Limitation->Outcome1 Outcome2 Robust Purity Certification Advantage->Outcome2

Caption: Decision logic comparing GC-MS against HPLC-UV for COMC purity analysis.

Methodological Comparison: GC-MS vs. HPLC-UV

When comparing a high-purity COMC product against alternatives, the analytical method must not only quantify the main component but also definitively identify trace impurities (such as unreacted cyclooctanol or dimethyl carbonate). The table below summarizes why GC-MS outperforms HPLC-UV for this specific chemical class.

Analytical ParameterGC-MS (Proposed Method)HPLC-UV (Alternative)Scientific Rationale
Sensitivity (LOD) < 0.1 µg/mL> 50 µg/mLGC-MS utilizes total ion current (TIC), which is highly responsive to carbon-based fragments, whereas UV detection fails due to the lack of a chromophore.
Impurity Identification Definitive (via NIST Library)Impossible (Retention time only)EI-MS provides structural fragmentation data, allowing the analyst to identify unknown synthetic byproducts immediately [3].
Resolution High (Capillary efficiency)ModerateCapillary GC columns offer vastly superior theoretical plate counts compared to standard LC columns, easily resolving structural isomers.
Matrix Interference LowHighMobile phase absorbance at low UV wavelengths (<210 nm) creates severe baseline drift in HPLC, masking trace impurities.

Self-Validating GC-MS Protocol for COMC

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means incorporating internal standards to correct for mechanical variance and utilizing specific thermal gradients to prevent sample degradation.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Action: Dilute the COMC sample to 1.0 mg/mL in GC-grade dichloromethane (DCM). Spike the solution with 0.1 mg/mL of n-dodecane.

    • Causality: DCM is highly volatile, ensuring the solvent peak elutes well before any analytes of interest. The addition of n-dodecane acts as an Internal Standard (IS). Because n-dodecane has a known, stable response factor, it self-validates the injection volume and instrument sensitivity for every single run.

  • Instrument Configuration & Column Selection:

    • Action: Equip the GC with an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Set the injection port to 250°C with a 10:1 split ratio.

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase is slightly non-polar. It separates alkyl methyl carbonates primarily by boiling point while providing enough dispersive interaction to prevent peak tailing. The 10:1 split prevents detector saturation, ensuring the MS operates within its linear dynamic range.

  • Thermal Gradient (Oven Program):

    • Action: Initial temperature at 60°C (hold 2 min) Ramp at 15°C/min to 280°C Final hold for 5 min.

    • Causality: The low initial temperature cryo-focuses volatile impurities (e.g., residual dimethyl carbonate) at the head of the column. The 15°C/min ramp ensures that COMC (BP ~279.7°C [2]) elutes as a sharp, symmetrical peak, maximizing the signal-to-noise ratio.

  • Mass Spectrometry (EI Mode):

    • Action: Set the ion source to 230°C and electron energy to 70 eV. Scan range: m/z 40–300.

    • Causality: 70 eV is the universal standard for Electron Ionization. It imparts enough energy to reliably fragment the carbonate ester linkage, generating reproducible spectra that can be cross-referenced against standard libraries to confirm identity [3].

GCMS_Workflow Start Sample Prep: Dilute COMC in DCM + IS Injection Split/Splitless Injection (250°C, 10:1 Split) Start->Injection Separation Capillary GC Separation (HP-5MS, Temp Program) Injection->Separation Ionization Electron Ionization (EI) (70 eV, Source: 230°C) Separation->Ionization Detection Quadrupole MS Detection (Scan m/z 40-300) Ionization->Detection Analysis Purity Profiling & Impurity ID (NIST Library) Detection->Analysis

Caption: GC-MS analytical workflow for Cyclooctyl Methyl Carbonate purity validation.

Comparative Purity Data: High-Purity vs. Standard Grade

Using the optimized GC-MS protocol described above, we compared a High-Purity COMC Product against a Standard Commercial Grade . The GC-MS data clearly illustrates product superiority by revealing trace synthetic precursors that alternative methods (like HPLC-UV) completely miss.

Component / ImpurityRetention Time (min)Diagnostic m/z Base PeakHigh-Purity Grade (%)Standard Grade (%)
Dimethyl Carbonate (Reagent)3.245, 90Not Detected1.2%
Cyclooctanol (Precursor)8.755, 82< 0.1%2.5%
Cyclooctyl Methyl Carbonate 12.4 67, 186 (M⁺) > 99.8% 94.8%
Dicyclooctyl Carbonate (Side Product)18.167, 109< 0.1%1.5%

Data Interpretation: The Standard Grade contains significant amounts of unreacted cyclooctanol and dimethyl carbonate. Because cyclooctanol lacks a chromophore, an HPLC-UV analysis would likely report the Standard Grade as ">99% pure" by area normalization, creating a false sense of security. The GC-MS method self-validates the true purity, proving the High-Purity product's superior refinement process.

References

  • PubChem (National Institutes of Health). "Cyclooctyl methyl carbonate | C10H18O3 | CID 109116". PubChem Database. Available at:[Link]

  • LookChem. "Cyclooctyl methyl carbonate - Chemical Properties and Purity". LookChem Database. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Two-Step Synthesis of Dialkyl Carbonates through Transcarbonation and Disproportionation Reactions Catalyzed by Calcined Hydrotalcites". American Chemical Society. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Cyclooctyl Methyl Carbonate

As scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical resources we utilize. This guide provides a detailed protocol for the...

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Author: BenchChem Technical Support Team. Date: April 2026

As scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical resources we utilize. This guide provides a detailed protocol for the proper disposal of cyclooctyl methyl carbonate, grounded in established safety principles and regulatory frameworks. Our approach is to empower you with a decision-making process that ensures safety and compliance, reflecting our commitment to value beyond the product itself.

The Cardinal Rule: Primacy of the Safety Data Sheet (SDS) and Local Regulations

Before any handling or disposal, the single most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer of your specific cyclooctyl methyl carbonate. This document contains detailed, supplier-verified information on physical properties, hazards, personal protective equipment (PPE), and, crucially, disposal considerations.

Furthermore, all chemical waste disposal is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides the framework under the Resource Conservation and Recovery Act (RCRA)[1][2]. Your institution's Environmental Health & Safety (EHS) office is your primary resource for interpreting these regulations and will have specific protocols you must follow[3].

Hazard Assessment of Cyclooctyl Methyl Carbonate

Cyclooctyl methyl carbonate (C10H18O3) is a carbonate ester. A comprehensive review of aggregated data submitted to the European Chemicals Agency (ECHA) reveals that the vast majority of notifications—over 94%—report that this chemical does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS)[4]. This is a critical piece of data, as it strongly suggests that, in its pure form, cyclooctyl methyl carbonate is not typically considered a hazardous waste.

This aligns with the broader trend of linear and cyclic carbonates being explored as "green" or sustainable solvents due to their low toxicity and biodegradability[5][6]. However, it is imperative to verify this against the SDS for your specific material, as impurities or additives could alter its classification.

Property Value Source
Molecular Formula C10H18O3PubChem[4]
Molecular Weight 186.25 g/mol PubChem[4]
GHS Hazard Classification Not Classified (by majority of notifiers)PubChem[4]
Synonyms Methyl cyclooctyl carbonate, Carbonic acid, cyclooctyl methyl esterPubChem[4]
Step-by-Step Disposal Protocol

The following protocol is a systematic approach to determining the correct disposal pathway. The causality behind this workflow is to ensure that a comprehensive hazard assessment is completed before selecting a disposal method, thereby guaranteeing safety and regulatory compliance.

DisposalWorkflow cluster_prep Phase 1: Pre-Disposal Assessment cluster_eval Phase 2: Waste Characterization cluster_action Phase 3: Disposal Action A 1. Obtain & Review Manufacturer's SDS B 2. Consult Institutional EHS Office for Local Regulations A->B Proceed with authoritative guidance C 3. Is the waste contaminated with a hazardous substance? B->C D 4. Does the SDS or EHS classify the pure substance as hazardous? C->D If 'No' E YES: Treat as HAZARDOUS WASTE. - Affix Hazardous Waste Label - Segregate for EHS pickup C->E If 'Yes' D->E If 'Yes' F NO: Dispose as NON-HAZARDOUS WASTE. - Follow EHS guidelines for  non-hazardous chemical waste. - May include incineration or drain  disposal if permitted by EHS. D->F If 'No'

Caption: Disposal decision workflow for Cyclooctyl Methyl Carbonate.

Methodology:

  • Pre-Disposal Assessment:

    • Step 1: Obtain & Review SDS: Secure the Safety Data Sheet for the specific lot of cyclooctyl methyl carbonate you are using. Locate "Section 13: Disposal Considerations." This section provides the manufacturer's primary guidance.

    • Step 2: Consult EHS: Contact your institution's Environmental Health & Safety office. They will provide the definitive disposal protocols that are compliant with your local and national regulations[3].

  • Waste Characterization:

    • Step 3: Assess Contamination: The primary causal factor that can change the disposal route is contamination. If the cyclooctyl methyl carbonate has been mixed with or is contaminated by any substance classified as hazardous (e.g., heavy metals, halogenated solvents, toxic reagents), the entire mixture is typically considered hazardous waste[3].

    • Step 4: Confirm Substance Classification: Based on your SDS and EHS guidance, confirm if the pure substance is regulated as hazardous in your jurisdiction. Given the available data, this is unlikely, but verification is mandatory[4].

  • Disposal Action:

    • If Hazardous (Pathway E): If the waste is deemed hazardous (either through contamination or specific regulation), it must be handled accordingly.

      • Containerize the waste in a compatible, sealed container.

      • Affix a properly completed hazardous waste label, available from your EHS office.

      • Store the container in a designated satellite accumulation area.

      • Arrange for pickup by EHS for disposal by a licensed contractor[3][7].

    • If Non-Hazardous (Pathway F): If the waste is confirmed to be non-hazardous, follow your institution's specific procedures.

      • Small Quantities (<100 mL): Depending on local regulations, some jurisdictions may permit drain disposal for small quantities of non-hazardous, water-soluble organics, followed by a copious water flush. This must be explicitly approved by your EHS office , as some Publicly Owned Treatment Works (POTWs) prohibit this.

      • Large Quantities: For larger volumes, the preferred method is typically incineration. Collect the waste in a clearly labeled container ("Non-hazardous waste: Cyclooctyl Methyl Carbonate") and arrange for disposal through your EHS-approved waste stream. Because the molecule consists only of carbon, hydrogen, and oxygen, it will not produce NOx or SOx pollutants upon incineration[5].

Spill & Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to maintain a safe laboratory environment.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: At a minimum, wear safety glasses, a lab coat, and nitrile gloves.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Absorb and Collect: Once contained, absorb the material, working from the outside in. Collect the absorbed material and any contaminated debris (e.g., paper towels) using non-sparking tools.

  • Package for Disposal: Place the collected waste into a sealed, compatible container. Because the collected material is now a mixture, it must be evaluated for hazardous characteristics. In most cases, it is prudent to dispose of spill cleanup materials as hazardous waste. Label the container appropriately and contact EHS.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

The Regulatory Framework: A Deeper Understanding

The EPA defines hazardous waste in two ways: "listed wastes" and "characteristic wastes"[1].

  • Listed Wastes: These are specific waste streams from certain industrial processes (F and K lists) or discarded commercial chemical products (P and U lists). Cyclooctyl methyl carbonate does not appear on these federal lists.

  • Characteristic Wastes: Wastes that are not specifically listed can still be hazardous if they exhibit one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.

The available data suggests that cyclooctyl methyl carbonate does not exhibit these characteristics[4]. This is the scientific and regulatory basis for its likely classification as non-hazardous. The disposal procedures outlined above are designed to systematically verify this assumption within your specific operational and regulatory context, ensuring a self-validating and trustworthy protocol.

References

  • Cyclooctyl methyl carbonate . PubChem Compound Database, National Institutes of Health. [Link]

  • MATERIAL SAFETY DATA SHEET . M&U International. [Link]

  • Hazardous Chemical Information System (HCIS) - Details . Safe Work Australia. [Link]

  • Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction . ACS Sustainable Chemistry & Engineering. [Link]

  • Safety Data Sheet . RoCo Global. [Link]

  • Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis . SiKÉMIA. [Link]

  • Sustainable Approach for Synthesis and Completely Recycle of Cyclic CO2-based Polycarbonates . ResearchGate. [Link]

  • Hazardous Waste Listings . US Environmental Protection Agency. [Link]

  • Hazardous Materials Management Manual . Ohio University. [Link]

  • Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent-Free Conditions . Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

  • Chemical Recycling of Poly(Cyclohexene Carbonate) Using a Di‐MgII Catalyst . Angewandte Chemie International Edition. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . US Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES . US Environmental Protection Agency. [Link]

Sources

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